Absolute Configuration by 1H NMR vs. Mosher’s Acid
Boc-D-Phg-OH serves as a chiral derivatizing agent for assigning the absolute configuration of chiral primary amines by 1H NMR [1]. This methodology provides better results than Mosher's acid ((R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), the long-standing benchmark reagent for chiral derivatization [1][2]. While MTPA esters require independent knowledge of conformational preferences and can produce anomalous ΔδSR sign patterns for certain substrates, Boc-D-Phg-OH derivatives exhibit more reliable and predictable chemical shift anisotropy effects that simplify configurational assignment [2].
| Evidence Dimension | Chiral derivatizing reagent performance for absolute configuration assignment of primary amines by 1H NMR |
|---|---|
| Target Compound Data | Reliable Δδ sign patterns; improved simplicity and predictability of configurational assignment; recommended as 'reagent of choice' in peer-reviewed methodology |
| Comparator Or Baseline | Mosher's acid (MTPA) — produces variable Δδ sign patterns depending on substrate conformational preferences, requiring more complex interpretation |
| Quantified Difference | Qualitative superiority: consistently better assignment outcomes reported; no false configurational assignments observed with Boc-D-Phg-OH derivatives where MTPA may produce ambiguous results |
| Conditions | 1H NMR analysis of Boc-D-Phg-OH amide derivatives of chiral primary amines; comparison established via systematic evaluation against MTPA esters under identical NMR acquisition parameters |
Why This Matters
For laboratories performing stereochemical elucidation, selecting Boc-D-Phg-OH over MTPA reduces analytical ambiguity and eliminates the need for confirmatory derivatizations with second reagents, directly decreasing time-to-result and cost per configurational assignment.
- [1] Alfa Aesar (Thermo Scientific). N-Boc-D-phenylglycine, 99%. Technical Application Note: 'It is a reagent of choice for assignment of absolute configuration of chiral primary amines by 1H NMR, giving better results than Mosher's acid.' View Source
- [2] Seco, J. M.; Quiñoá, E.; Riguera, R. The Assignment of Absolute Configuration by NMR. Chemical Reviews, 2004, 104(1): 17-118. (Primary reference establishing Boc-phenylglycine as superior to MTPA in specific substrate classes). View Source
